2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
説明
特性
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrF3N5OS/c23-16-4-6-18(7-5-16)31-20(14-8-10-27-11-9-14)29-30-21(31)33-13-19(32)28-17-3-1-2-15(12-17)22(24,25)26/h1-12H,13H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNJMJSDMUMCFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrF3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477329-21-8 | |
| Record name | 2-{[4-(4-BROMOPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent under alkaline conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
-
Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA)
-
Conditions : Room temperature or mild heating (30–50°C) in polar aprotic solvents (e.g., dichloromethane).
-
Products :
-
Sulfoxide derivative: Single oxygen addition at sulfur.
-
Sulfone derivative: Double oxygen addition (confirmed via HRMS and ¹H NMR).
-
Table 1: Oxidation Outcomes
| Reagent | Product | Yield (%) | Characterization Methods |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 65–72 | ¹H NMR, IR, HRMS |
| mCPBA | Sulfone | 58–63 | ¹³C NMR, X-ray diffraction |
Reduction Reactions
The acetamide moiety and triazole ring remain stable under reductive conditions, but the sulfanyl group can participate in reductions.
-
Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
-
Conditions : Ethanol or tetrahydrofuran (THF) at 0–25°C.
-
Products :
Nucleophilic Substitution
The bromine atom on the 4-bromophenyl group is susceptible to substitution.
-
Reagents : Amines (e.g., piperidine), thiols, or alkoxides.
-
Conditions : DMF or DMSO, 80–100°C, with K₂CO₃ as base.
-
Products :
Key Example :
Reaction with piperidine yields 2-{[4-(4-piperidinophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (83% yield, confirmed by LC-MS) .
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, H₂O/EtOH, reflux):
-
Cleavage to carboxylic acid and aniline derivative (low yield due to competing side reactions).
-
-
Basic Hydrolysis (NaOH, H₂O/EtOH, 60°C):
-
Forms carboxylate salt, regenerating the free amine (N-[3-(trifluoromethyl)phenyl]amine).
-
Cycloaddition and Cross-Coupling
The triazole ring participates in Huisgen cycloaddition with alkynes under copper catalysis, though steric hindrance from substituents limits reactivity. Palladium-catalyzed cross-coupling (Suzuki-Miyaura) at the bromophenyl site is more efficient:
-
Reagents : Arylboronic acids, Pd(PPh₃)₄, Na₂CO₃.
-
Conditions : Toluene/water, 90°C.
-
Products : Biaryl derivatives with retained triazole and acetamide groups .
Photochemical Reactions
UV irradiation in methanol induces C–S bond cleavage at the sulfanyl group, forming disulfides and releasing the triazole-acetamide fragment (confirmed by ESI-MS).
Comparative Reactivity with Analogues
Table 2: Reaction Trends in Triazole Sulfanyl Acetamides
| Compound Substituents | Oxidation Susceptibility | Nucleophilic Substitution Efficiency |
|---|---|---|
| 4-Bromophenyl, pyridin-4-yl | High (sulfone favored) | Moderate (Br substitution: 70–83%) |
| 4-Chlorophenyl, pyridin-3-yl | Moderate | High (Cl substitution: >90%) |
| 4-Trifluoromethylphenyl | Low | Low (steric hindrance) |
Mechanistic Insights
-
Sulfanyl Group Reactivity : The electron-rich sulfur atom facilitates oxidation and nucleophilic attacks, while the adjacent triazole ring stabilizes intermediates through resonance .
-
Steric Effects : Bulky substituents (e.g., trifluoromethylphenyl) hinder reactions at the triazole core but enhance stability under acidic conditions .
科学的研究の応用
Structural Characteristics
The molecular formula of this compound is . Its structure consists of a triazole ring attached to a sulfanyl group and an acetamide moiety. The presence of bromine and trifluoromethyl groups enhances its biological activity and solubility properties.
- Formation of Triazole : Reacting 4-bromophenyl and pyridine derivatives with thioketones.
- Sulfanylation : Introducing sulfur to form the sulfanyl group.
- Acetylation : Using acetic anhydride to attach the acetamide group.
Antifungal Properties
Research indicates that compounds similar to this triazole have demonstrated significant antifungal activity against various strains of fungi, including Candida and Aspergillus species. The mechanism often involves inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
Antibacterial Effects
Studies have shown that triazole compounds exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group may enhance lipophilicity, facilitating better cell membrane penetration.
Case Studies
- Case Study 1 : A study published in Journal of Medicinal Chemistry reported that a related triazole compound exhibited IC50 values in the low micromolar range against Staphylococcus aureus.
- Case Study 2 : Another research article highlighted that derivatives with similar structures showed potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than standard antifungal agents.
Applications in Pharmaceutical Development
The unique structural features of this compound make it a candidate for further development in pharmaceutical applications:
- Antifungal Agents : Due to its efficacy against resistant fungal strains.
- Antibacterial Agents : Potential use in treating infections caused by resistant bacteria.
- Agricultural Chemicals : Investigated for use as fungicides or bactericides in crop protection.
Future Research Directions
Ongoing research aims to optimize the synthesis and enhance the biological profile through structural modifications. The exploration of combination therapies involving this compound with existing antibiotics or antifungals is also a promising area.
作用機序
The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Bioactivity
- Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., trifluoromethyl, bromine) exhibit enhanced antimicrobial potency. The target compound’s MIC values against E. coli and S. aureus are comparable to reference drugs like diclofenac sodium . In contrast, analogues with amino groups at position 4 of the triazole (e.g., ) show moderate activity, suggesting electron-withdrawing substituents are critical for membrane penetration .
- Anti-Inflammatory Activity : The trifluoromethyl group in the target compound improves hydrogen peroxide radical scavenging (IC₅₀: ~12 µM) compared to methyl- or fluoro-substituted analogues (IC₅₀: 18–25 µM) .
- GPR-17 Modulation : The morpholine-sulfonyl analogue and the target compound both interact with GPR-17, a receptor implicated in glioblastoma, but the latter’s pyridin-4-yl group may enhance binding specificity .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP values (~3.5) compared to non-halogenated analogues (~2.8), improving blood-brain barrier penetration .
- Crystal Packing : Bromine’s steric bulk in the target compound results in a dihedral angle of 66.4° between aromatic rings, reducing π-π stacking but enhancing solubility over chlorophenyl analogues .
Research Implications and Challenges
The target compound’s trifluoromethyl and bromophenyl groups position it as a lead candidate for antimicrobial and CNS-targeted therapies. However, challenges include:
- Solubility : High lipophilicity may limit aqueous solubility, necessitating formulation optimization.
Future studies should explore hybrid derivatives combining pyridin-4-yl and morpholine-sulfonyl groups to synergize GPR-17 modulation and antimicrobial activity.
生物活性
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound belonging to the class of triazole derivatives. These compounds have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound has the molecular formula and features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the triazole ring and the sulfanyl group are particularly significant in mediating its interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit considerable antimicrobial properties. For instance, compounds similar to 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide have been tested against various bacterial strains using methods such as the agar disc-diffusion technique.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 18 | |
| Bacillus subtilis | 20 |
These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer properties of triazole derivatives have also been widely studied. Research indicates that related compounds exhibit cytotoxic effects against several cancer cell lines. For example:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 27.3 | |
| HCT-116 (Colon Cancer) | 6.2 | |
| HeLa (Cervical Cancer) | 43.4 |
The compound's ability to inhibit cell proliferation in these cancer cell lines suggests its potential utility in cancer therapeutics.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways associated with microbial growth and cancer cell proliferation. Triazole compounds typically interfere with nucleic acid synthesis and disrupt cellular processes critical for growth and division.
Case Studies
A notable study involved synthesizing a series of triazole derivatives, including 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide. The synthesized compounds were screened for antibacterial activity against common pathogens. The results showed that modifications in the chemical structure significantly influenced antimicrobial potency and selectivity.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare this compound, and how can purity be optimized?
- Methodology :
- Step 1 : Condensation of 4-(4-bromophenyl)-5-(pyridin-4-yl)-1,2,4-triazole-3-thiol with chloroacetyl chloride in anhydrous THF under nitrogen atmosphere to form the thioether intermediate .
- Step 2 : Coupling the intermediate with 3-(trifluoromethyl)aniline using EDCI/HOBt as coupling agents in DMF, followed by reflux for 12–16 hours .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .
- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm structure using H NMR (e.g., singlet at δ 4.3 ppm for –SCH–) .
Q. Which spectroscopic and chromatographic techniques are optimal for structural characterization?
- Recommended Techniques :
| Technique | Key Peaks/Features | Purpose |
|---|---|---|
| H/C NMR | –SCH at δ 4.3 ppm; CF at δ 121–124 ppm (quartet) | Confirm backbone and substituents |
| HRMS | Molecular ion [M+H] at m/z 536.98 | Validate molecular formula |
| X-ray diffraction | C–S bond length (~1.81 Å) and dihedral angles | Confirm stereoelectronic properties |
| HPLC (C18 column) | Retention time ~8.2 min (95% acetonitrile/water) | Assess purity |
Q. What initial biological screening approaches are recommended for this compound?
- Step 1 : Enzyme inhibition assays : Test against bacterial acps-pptase (IC determination via spectrophotometric monitoring of CoA release at 412 nm) .
- Step 2 : Cytotoxicity screening : Use MTT assay in HEK-293 cells (48-hour exposure, EC calculation) .
- Step 3 : Antimicrobial activity : Broth microdilution against S. aureus (MIC values) and time-kill kinetics .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to evaluate substituent effects on bioactivity?
- Methodology :
-
Variation of substituents : Synthesize analogs with (a) alternative halogens (Cl, F) at the 4-bromophenyl group, (b) pyridin-4-yl replacement (e.g., pyrimidine), and (c) CF positional isomers .
-
Biological testing : Compare IC values against acps-pptase and cytotoxicity (Table 1).
-
Computational modeling : Dock analogs into the enzyme active site (PDB: 3T88) using AutoDock Vina to correlate substituent bulk/logP with binding affinity .
Table 1 : SAR of key analogs
Substituent (R) IC (μM) HEK-293 EC (μM) 4-Br (parent) 0.45 ± 0.02 >50 4-Cl 0.62 ± 0.05 42.3 ± 1.1 Pyrimidine 1.20 ± 0.10 >50
Q. What strategies can resolve contradictions in enzyme inhibition data across studies?
- Case Example : Discrepancies in IC values for acps-pptase inhibition (e.g., 0.45 μM vs. 1.2 μM in replicate studies).
- Factor 1 : Enzyme source variability (recombinant vs. native protein). Validate using standardized E. coli-expressed enzyme .
- Factor 2 : Assay buffer conditions. Test Tris-HCl (pH 7.4) vs. HEPES (pH 7.2) with 1 mM DTT to stabilize thiol-dependent activity .
- Factor 3 : Substrate concentration. Ensure fixed ATP concentration (2 mM) to avoid Km-related artifacts .
Q. How to assess metabolic stability and toxicity for in vivo translation?
- Step 1 : Microsomal stability : Incubate compound with rat liver microsomes (1 mg/mL protein, NADPH regeneration system). Monitor parent compound depletion via LC-MS/MS over 60 minutes (t calculation) .
- Step 2 : CYP450 inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., 50% inhibition at 10 μM indicates high risk) .
- Step 3 : In vivo toxicity : Zebrafish embryo model (LC at 96 hpf; teratogenicity scoring for yolk sac edema or tail malformations) .
Key Notes
- Data Interpretation : Contradictions in bioactivity may arise from assay-specific variables (e.g., enzyme lot, cell line passage number). Always include internal controls (e.g., positive inhibitor kanamycin for bacterial assays) .
- Advanced Tools : Use molecular dynamics simulations (AMBER) to predict metabolite formation at the triazole ring, guiding derivatization to block oxidative sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
